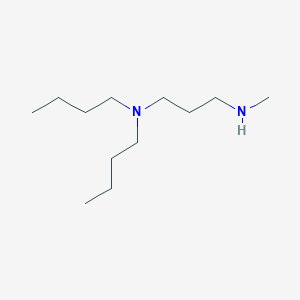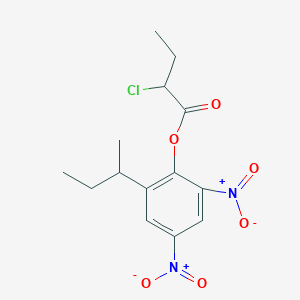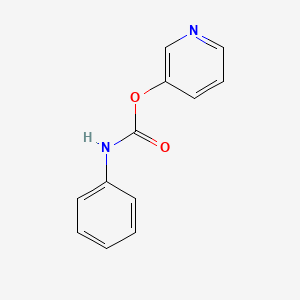
1,2,4,5-Tetrabromo-3,6-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2,4,5-tétrabromo-3,6-diméthoxybenzène est un composé aromatique bromé de formule moléculaire C8H6Br4O2. Il se caractérise par la présence de quatre atomes de brome et de deux groupes méthoxy liés à un cycle benzénique. Ce composé est connu pour ses propriétés chimiques uniques et est utilisé dans diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1,2,4,5-tétrabromo-3,6-diméthoxybenzène peut être synthétisé par bromation du 3,6-diméthoxybenzène. La réaction implique généralement l’utilisation de brome en présence d’un catalyseur tel que le bromure de fer ou d’aluminium. La réaction est effectuée dans des conditions contrôlées pour garantir la bromation sélective du cycle benzénique aux positions 1,2,4,5.
Méthodes de production industrielle : La production industrielle de 1,2,4,5-tétrabromo-3,6-diméthoxybenzène suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour obtenir des rendements élevés et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le 1,2,4,5-tétrabromo-3,6-diméthoxybenzène subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactions d’oxydation : Les groupes méthoxy peuvent être oxydés pour former les quinones correspondantes.
Réactions de réduction : Les atomes de brome peuvent être réduits pour former des dérivés moins bromés.
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs courants comprennent l’hydroxyde de sodium, l’hydroxyde de potassium et d’autres nucléophiles.
Réactions d’oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.
Réactions de réduction : Des agents réducteurs comme le zinc ou le borohydrure de sodium sont utilisés.
Principaux produits formés :
Réactions de substitution : Les produits comprennent des dérivés avec différents groupes fonctionnels remplaçant les atomes de brome.
Réactions d’oxydation : Les produits comprennent les quinones et d’autres dérivés oxydés.
Réactions de réduction : Les produits comprennent des dérivés benzéniques moins bromés.
Applications de recherche scientifique
Le 1,2,4,5-tétrabromo-3,6-diméthoxybenzène est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
1,2,4,5-Tetrabromo-3,6-dimethoxybenzene is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 1,2,4,5-tétrabromo-3,6-diméthoxybenzène implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les atomes de brome et les groupes méthoxy jouent un rôle crucial dans son affinité de liaison et sa spécificité. Le composé peut moduler diverses voies biochimiques, ce qui conduit à ses effets observés.
Composés similaires :
1,2,4,5-Tétrachloro-3,6-diméthoxybenzène : Structure similaire, mais avec des atomes de chlore au lieu de brome.
2,3,5,6-Tétrabromo-1,4-diméthoxybenzène : Structure similaire, mais avec des positions différentes des atomes de brome et des groupes méthoxy.
Unicité : Le 1,2,4,5-tétrabromo-3,6-diméthoxybenzène est unique en raison de son arrangement spécifique des atomes de brome et des groupes méthoxy, ce qui lui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues.
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: Similar in structure but with chlorine atoms instead of bromine.
2,3,5,6-Tetrabromo-1,4-dimethoxybenzene: Similar in structure but with different positions of bromine and methoxy groups.
Uniqueness: 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene is unique due to its specific arrangement of bromine and methoxy groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
19403-94-2 |
|---|---|
Formule moléculaire |
C8H6Br4O2 |
Poids moléculaire |
453.75 g/mol |
Nom IUPAC |
1,2,4,5-tetrabromo-3,6-dimethoxybenzene |
InChI |
InChI=1S/C8H6Br4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 |
Clé InChI |
HKFSRBRPQZBBFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1Br)Br)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)


![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)


![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)
